molecular formula C12H19ClFN B1484886 [3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2097960-38-6

[3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Cat. No.: B1484886
CAS No.: 2097960-38-6
M. Wt: 231.74 g/mol
InChI Key: QFZWTWLTGBXVDJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride: is a chemical compound that features a fluorinated aromatic ring and a tertiary amine structure

Properties

IUPAC Name

3-(4-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-4-6-11(13)7-5-10;/h4-7,14H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZWTWLTGBXVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)F)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride typically involves the alkylation of [4-fluorophenyl]acetonitrile with 2,2-dimethylpropylamine, followed by reduction and subsequent methylation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon may be used to facilitate hydrogenation steps, and automated systems can be employed to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, which is a crucial step in its synthesis.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products:

    Oxidation: N-oxides of the amine group.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it may be used to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with enzymes and receptors.

Industry: In the materials science industry, the compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-2,2-dimethylpropylamine hydrochloride
  • 3-(4-Bromophenyl)-2,2-dimethylpropylamine hydrochloride
  • 3-(4-Methylphenyl)-2,2-dimethylpropylamine hydrochloride

Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can enhance its performance in various applications compared to its chloro, bromo, and methyl analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Reactant of Route 2
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[3-(4-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

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